Benzenesulfonic acid, dodecyl-, calcium salt

概要

説明

Benzenesulfonic acid, dodecyl-, calcium salt is an organosulfur compound widely used in various industrial applications. It is a type of alkylbenzene sulfonate, which is a class of anionic surfactants. These compounds are known for their excellent detergent and emulsifying properties, making them valuable in the formulation of cleaning agents, lubricants, and other products.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of benzenesulfonic acid, dodecyl-, calcium salt typically involves the sulfonation of dodecylbenzene. This process is carried out by reacting dodecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with calcium oxide to form the calcium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The continuous sulfonation reaction ensures a consistent and efficient production of the sulfonate. The neutralization step is carefully controlled to achieve the desired product quality and purity .

化学反応の分析

Types of Reactions

Benzenesulfonic acid, dodecyl-, calcium salt undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonate group can be replaced by other functional groups under specific conditions.

Neutralization Reactions: Reacts as a base to neutralize acids, generating heat.

Complex Formation: Can form complexes with metal ions, enhancing its properties as a detergent and emulsifier.

Common Reagents and Conditions

Sulfur Trioxide: Used in the sulfonation process to introduce the sulfonic acid group.

Calcium Oxide: Utilized in the neutralization step to form the calcium salt.

Phosphorus Pentachloride: Can be used to convert the sulfonic acid to sulfonyl chloride.

Major Products Formed

Calcium Dodecylbenzenesulfonate: The primary product formed from the neutralization of dodecylbenzenesulfonic acid with calcium oxide.

Sulfonyl Chlorides: Formed when the sulfonic acid reacts with phosphorus pentachloride.

科学的研究の応用

Benzenesulfonic acid, dodecyl-, calcium salt has a wide range of scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the formulation of biological detergents and emulsifiers.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

作用機序

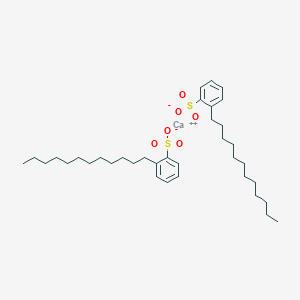

The mechanism of action of benzenesulfonic acid, dodecyl-, calcium salt is primarily based on its surfactant properties. The compound consists of a hydrophilic sulfonate head-group and a hydrophobic dodecyl tail-group . This structure allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances. This property is crucial in its role as a detergent and emulsifier, enabling the removal of dirt and grease from surfaces .

類似化合物との比較

Benzenesulfonic acid, dodecyl-, calcium salt can be compared with other similar compounds, such as:

Sodium Dodecylbenzenesulfonate: Another widely used surfactant with similar properties but different cation.

Decylbenzenesulfonate: A shorter alkyl chain variant with slightly different surfactant properties.

Tridecylbenzenesulfonate: A longer alkyl chain variant with enhanced emulsifying properties.

Uniqueness

The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it highly effective as a detergent and emulsifier. Its calcium salt form also provides additional benefits in terms of stability and performance in various applications .

生物活性

Benzenesulfonic acid, dodecyl-, calcium salt (CAS No. 26264-06-2) is a compound belonging to the class of alkylbenzene sulfonates (ABS), which are widely utilized in various industrial applications, including surfactants and emulsifiers. This article provides a comprehensive overview of its biological activity, focusing on its toxicological profile, metabolic pathways, and environmental impact.

This compound is characterized by its long hydrocarbon chain (dodecyl) attached to a benzenesulfonate group. Its molecular structure contributes to its surfactant properties, making it effective in reducing surface tension in aqueous solutions.

Toxicokinetics

Absorption and Metabolism

The compound is readily absorbed through the gastrointestinal tract, with distribution throughout the body and extensive metabolism occurring primarily in the liver. The metabolites are predominantly excreted via urine and feces. Studies suggest that the absorption through the skin is low; however, prolonged exposure may compromise the skin barrier, increasing absorption rates .

Acute Toxicity

Research indicates that this compound has low acute toxicity. The median lethal dose (LD50) for oral exposure in various animal studies exceeds 2000 mg/kg body weight, indicating a relatively safe profile for acute exposure scenarios . Dermal toxicity studies also report LD50 values greater than 2000 mg/kg in rats and rabbits, with observed effects including mild erythema and edema at application sites .

Environmental Impact

Aquatic Toxicity

Benzenesulfonic acid derivatives have been studied for their effects on aquatic organisms. For example, sublethal tests conducted on species such as Daphnia magna indicated that these compounds could affect reproduction and growth at certain concentrations . Monitoring programs have been established to assess the impact of effluents containing these compounds on local ecosystems.

Phytotoxicity

The compound's role in phytoplankton growth has been examined in ecological studies. Increased nitrogen levels were associated with phytoplankton productivity; however, phosphorus availability was identified as a limiting factor for biomass production . This suggests that while benzenesulfonic acid can influence aquatic life, its effects are modulated by nutrient dynamics.

Case Studies

-

Sublethal Effects on Aquatic Life

A study assessed the impact of effluents containing benzenesulfonic acid derivatives on fish populations and benthic invertebrates. Findings indicated changes in community structure and reduced biodiversity at higher concentrations of these compounds . -

Dermal Irritation Studies

In a controlled study involving dermal application to rabbits, slight erythema was observed after exposure to this compound. The irritation was reversible within two weeks, suggesting that while there may be irritative properties, they are not severe .

Research Findings Summary

| Property | Findings |

|---|---|

| CAS Number | 26264-06-2 |

| LD50 (Oral) | >2000 mg/kg |

| LD50 (Dermal) | >2000 mg/kg |

| Absorption | Low dermal absorption; readily absorbed via GI tract |

| Metabolism | Rapidly metabolized; excreted via urine/feces |

| Aquatic Toxicity | Sublethal effects observed in Daphnia magna |

| Irritation Potential | Mild skin irritant; reversible effects |

特性

IUPAC Name |

calcium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H30O3S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCMUZJPDXYRFD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58CaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium dodecylbenzenesulfonate appears as a white to light yellow granular solid. The primary hazard is to the environment. Immediate steps should be taken to limit its spread to the environment. Used as a detergent., Yellowish-brown liquid or white solid; [HSDB] White to light yellow solid; [CAMEO] Light brown solid; [MSDSonline] | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium dodecylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

less than 100 °F (USCG, 1999) | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

It is soluble in water. | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.04 at 77.0 °F (liquid solution) 0.9 at 25 °C (solvent) (USCG, 1999), 1.04 at 25 °C (liquid solution) | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMV) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/ | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid, yellowish-brown, Light to white granular solid. | |

CAS No. |

26264-06-2 | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CALCIUM DODECYLBENZENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/996 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。